Increased Lipophilicity (logP) Relative to Methyl Ester and Des-Methyl Analog
Ethyl 2-methyl-4-nitrobenzoate exhibits a computed logP of 2.60, which is significantly higher than the methyl ester (logP 2.21) and the des-methyl ethyl 4-nitrobenzoate (logP 2.33) [1][2]. This difference corresponds to a ~4-fold increase in octanol-water partition coefficient relative to the methyl ester, indicating substantially greater lipophilicity.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.60 |
| Comparator Or Baseline | Methyl 2-methyl-4-nitrobenzoate: logP = 2.21; Ethyl 4-nitrobenzoate: logP = 2.33 |
| Quantified Difference | +0.39 logP units vs. methyl ester; +0.27 logP units vs. des-methyl analog |
| Conditions | Computed using standard algorithms (XLogP3 or equivalent) at 25°C |
Why This Matters
Higher lipophilicity directly influences membrane permeability, solubility in organic phases, and overall ADME profile in drug discovery, making the ethyl ester preferable for applications requiring enhanced lipid solubility.
- [1] YYBYY Chemical Platform. Ethyl 2-Methyl-4-nitrobenzoate - LogP Value. CAS 62621-10-7. View Source
- [2] MolBase. Methyl 2-Methyl-4-nitrobenzoate - LogP Value. CAS 62621-09-4. View Source
